Laxogenine

Description

Contextualization of Laxogenin (B1674596) within Plant Steroid Classification

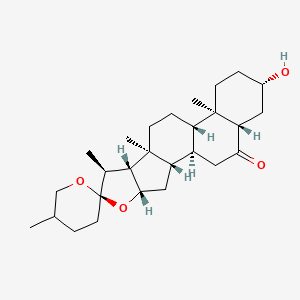

Laxogenin, with the chemical name (25R)-3β-hydroxy-5α-spirostan-6-one, is identified as a spirostane steroid. imsc.res.innih.gov It has been isolated from the rhizomes of plants in the Smilax genus, particularly Smilax sieboldii, and also reported in Allium chinense (Chinese onion). nih.govmade-in-china.comopss.orgresearchgate.net Its classification as a spirostane places it within the broader category of steroids and triterpenoids, which are derived from terpenoid biosynthetic pathways. imsc.res.in

Research indicates that laxogenin, as a spirostanic analogue, possesses a structure similar to the skeletons of brassinosteroids. researchgate.netmdpi.com This structural resemblance has led to investigations into its potential as a brassinosteroid analogue. nih.govcaymanchem.com While laxogenin itself is a naturally occurring spirostane, a derivative often discussed in the context of supplements, 5α-hydroxylaxogenin, is considered a semi-synthetic compound, synthesized from diosgenin (B1670711), another plant steroid. opss.orgwikipedia.orgnih.govresearchgate.netresearchgate.net

Overview of Brassinosteroid Research and Significance in Plant Biology

Brassinosteroids are a well-established class of plant hormones crucial for normal plant growth and development. d-nb.infovib.benih.gov The first brassinosteroid, brassinolide (B613842), was discovered in 1979 from the pollen of rapeseed (Brassica napus). wikipedia.orgthegoodscentscompany.comoup.comtandfonline.com Since then, nearly 70 naturally occurring brassinosteroid analogues have been identified in various plant species. d-nb.infonih.gov

Brassinosteroids influence a wide array of physiological processes in plants, including:

Cell elongation and division d-nb.infovib.benih.govwikipedia.orgwikipedia.org

Root growth d-nb.infoplantae.org

Photomorphogenesis d-nb.info

Stomatal and vascular differentiation d-nb.info

Seed germination d-nb.infomdpi.com

Immunity and stress responses (such as to freezing, drought, salinity, and heat) d-nb.infonih.govplantae.org

Regulation of plant architecture and seed yield oup.com

Research into brassinosteroids has provided significant insights into how plants grow, adapt to their environment, and manage resources. vib.be Understanding brassinosteroid signaling pathways is crucial for potentially improving crop growth and resilience, particularly in challenging environmental conditions. vib.benih.govoup.com Studies have shown that manipulating brassinosteroid biosynthesis or perception can impact agronomic traits and potentially lead to increased crop yields. oup.com

Detailed research findings on brassinosteroids often involve studying their effects on specific plant bioassays, such as hypocotyl elongation and cotyledon expansion tests, to assess their growth-promoting activity. nih.govtandfonline.com The biological activity of different brassinosteroids and their analogues can vary depending on their structure and the plant species being studied.

Some key naturally occurring brassinosteroids include brassinolide and typhasterol. nih.govnih.govuni.luuni.lunih.gov Their structures and activities have been extensively studied to understand their roles as plant hormones.

Research findings related to laxogenin and its derivatives, particularly in the context of plant growth promotion, highlight the potential for spirostane-type steroids to exhibit brassinosteroid-like activities. Studies have synthesized brassinosteroid analogues from laxogenin and evaluated their plant growth-promoting effects, demonstrating that some of these synthesized compounds show significant activity in bioassays like the radish hypocotyl elongation and cotyledon expansion tests. nih.govtandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H42O4 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

(1R,2S,4S,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one |

InChI |

InChI=1S/C27H42O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-21,23-24,28H,5-14H2,1-4H3/t15?,16-,17-,18+,19-,20-,21+,23-,24-,25+,26-,27+/m0/s1 |

InChI Key |

WOJKRRDDERNLBU-IOKNOJCOSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)O)C)C)C)OC1 |

Origin of Product |

United States |

Historical Discovery and Natural Occurrence of Laxogenin

Initial Isolation and Characterization

The first isolation and characterization of laxogenin (B1674596) marked a significant step in understanding its chemical nature and origin.

Laxogenin was initially isolated from the rhizomes of Smilax sieboldii, a plant native to East Asia vitabase.comnih.govlookchem.com. This discovery was reported in the mid-1960s sci-hub.se. Research conducted on the steroidal components of Smilax sieboldii led to the isolation of laxogenin along with other compounds like tigogenin (B51453) and neotigogenin (B1253660) from the aerial parts of the plant researchgate.net. Further studies on the stem of Smilax sieboldii also identified laxogenin as one of the main sapogenins present nih.gov.

Following its isolation, the molecular formula of laxogenin was identified. Laxogenin has a molecular formula of C₂7H₄₂O₄ ontosight.aialfa-chemistry.comnih.govchemspider.com. Its molecular weight is approximately 430.6 g/mol alfa-chemistry.comnih.gov. Chemically, laxogenin is known as (25R)-3β-hydroxy-5α-spirostan-6-one sci-hub.sealfa-chemistry.comnih.govmedkoo.com. The identification of this molecular structure provided the basis for further chemical and biological investigations of laxogenin.

Discovery from Smilax sieboldii

Botanical Sources and Distribution

Beyond its initial discovery in Smilax sieboldii, laxogenin has been identified in other plant species, indicating a broader natural distribution.

Laxogenin's natural occurrence has been demonstrated in several Smilax species nih.govresearchgate.net. It was originally isolated from Smilax sieboldii vitabase.comnih.govnih.govontosight.aimedkoo.comopss.orgnutraceuticalsolution.comsupplements4muscle.commdpi.comnih.govresearchgate.netgoogle.com. Studies have also reported its presence in the rhizomes of Smilax sieboldii lookchem.comresearchgate.net. The compound is considered a steroidal sapogenin found in plants belonging to the Smilax genus vitabase.com.

Laxogenin has also been identified in Allium species ontosight.aialfa-chemistry.comnih.govresearchgate.netsupplements4muscle.commdpi.comnih.gov. Specifically, its natural occurrence has been shown in two Allium species nih.govresearchgate.net. Allium chinense (Chinese onion) is one such species where laxogenin has been reported opss.orgsupplements4muscle.commdpi.comnih.govgoogle.comencyclopedia.pub. Research on the bulbs of Allium chinense has led to the isolation of laxogenin researchgate.netencyclopedia.pub. Laxogenin is also noted as a component of garlic (Allium sativum) mdpi.comnih.gov.

The presence of laxogenin has been documented in Solanum unguiculatum ontosight.aialfa-chemistry.comsupplements4muscle.commdpi.comnih.gov. Steroidal saponins (B1172615), including laxogenin, were isolated from the green berries of Solanum unguiculatum mdpi.comresearchgate.net. This further expands the known natural sources of this compound.

Data Tables

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Primary Botanical Source(s) |

| Laxogenin | C₂7H₄₂O₄ | 430.62 / 430.6 alfa-chemistry.comnih.govchemspider.com | 10950057 nih.gov | Smilax sieboldii, Allium species, Solanum unguiculatum vitabase.comnih.govlookchem.comresearchgate.netnih.govontosight.aialfa-chemistry.comresearchgate.netopss.orgnutraceuticalsolution.comsupplements4muscle.commdpi.comnih.govresearchgate.netgoogle.commdpi.comresearchgate.net |

Identification in Allium Species

Natural Abundance and Challenges for Isolation

Laxogenin, a spirostane-type steroid, is a naturally occurring plant-based compound. It has been identified in several plant species, primarily within the Smilax and Allium genera. Notable sources include Smilax sieboldii, a plant native to East Asia, as well as Allium schoenoprasum (chives), Allium chinense (Chinese onion), and Solanum unguiculatum. opss.orgmdpi.comresearchgate.net

Despite its presence in these plants, laxogenin occurs in very small amounts. opss.org This low natural abundance presents significant challenges for its isolation and extraction on a larger scale. The process of isolating laxogenin from its botanical sources is complex, often necessitating multistage solvent systems and high-purity chromatographic separation techniques. epicatelean.com The intricate steroidal backbone structure of laxogenin, along with the specific positioning of its hydroxyl groups, contributes to the difficulty in achieving efficient extraction and purification. epicatelean.com

Research findings indicate that the isolation and purification of brassinosteroids, the class of plant steroids to which laxogenin belongs, in sufficient yield for detailed structural characterization and biological analysis remains a considerable challenge. nih.govrsc.org The inherent low concentrations of these compounds in plant tissues contribute to the costly and difficult nature of both their natural isolation and chemical synthesis. researchgate.netnih.gov

It is important to distinguish laxogenin from 5α-hydroxy-laxogenin. While often associated and marketed together, 5α-hydroxy-laxogenin is considered a semi-synthetic derivative of laxogenin. wikipedia.orgresearchgate.net Scientific evidence does not support the natural occurrence of 5α-hydroxy-laxogenin in plants; instead, studies suggest it is synthesized from diosgenin (B1670711), another plant-derived steroid. opss.orgresearchgate.netnih.govusada.orgmedicalnewstoday.comresearchgate.nettu-dresden.de

The following table summarizes some of the plant sources where laxogenin has been reported:

| Plant Species | Reported Presence of Laxogenin |

| Smilax sieboldii | Yes |

| Allium schoenoprasum | Yes |

| Allium chinense | Yes |

| Solanum unguiculatum | Yes |

The challenges in obtaining significant quantities of naturally occurring laxogenin highlight the complexities involved in the research and potential applications of this compound directly from botanical sources.

Biosynthetic Pathways and Metabolic Transformations of Laxogenin

Theoretical Precursors and Proposed Biosynthetic Routes in Plants

Steroidal sapogenins, including laxogenin (B1674596), are thought to originate from common isoprenoid precursors through the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form larger isoprenoids, eventually leading to the triterpene squalene (B77637), a key intermediate in steroid biosynthesis. Cyclization of squalene initiates the formation of the steroid ring structure.

Relation to Brassinosteroid Biosynthesis Pathways

Laxogenin shares a notable structural feature with some brassinosteroids: the presence of a 3β-hydroxy-6-oxo moiety. semanticscholar.orgscielo.br This structural similarity has led researchers to investigate potential links between laxogenin biosynthesis and brassinosteroid pathways. In the general brassinosteroid biosynthetic pathway, the 3β-hydroxy-6-oxo moiety is introduced early, influencing subsequent hydroxylation steps that lead to various brassinosteroids like teasterone. semanticscholar.org The presence of this moiety in laxogenin suggests it could potentially be synthesized through a pathway that converges with or is related to brassinosteroid biosynthesis at certain enzymatic steps. psu.edusemanticscholar.org Studies have synthesized brassinosteroid analogues from laxogenin, further highlighting this structural relationship and the potential for shared enzymatic machinery or intermediates. researchgate.netnih.gov

Role of Key Metabolic Intermediates

While specific intermediates solely dedicated to laxogenin biosynthesis are not definitively identified, the general biosynthesis of spirostanol (B12661974) sapogenins involves intermediates common to steroid synthesis. These include squalene, oxidosqualene, and various cyclized sterol intermediates. The formation of the spiroketal side chain, characteristic of spirostanols like laxogenin, involves specific enzymatic cyclization and rearrangement steps from furostanol precursors.

Endogenous Metabolites and Derivatives

Laxogenin exists in plants not only as the free aglycone but also in conjugated forms, primarily as glycosides and saponins (B1172615). These conjugated forms represent important endogenous metabolites.

Laxogenin C and its Characterization

Laxogenin C is a naturally occurring spirostanol saponin (B1150181) that has been isolated from several plant sources, including Smilax sieboldii and Allium chinense. encyclopedia.pub It is characterized as a spirostanol derivative and has shown plant hormone activities similar to brassinosteroids. mdpi.commdpi.com Metabolomic analysis of tomato treated with Laxogenin C revealed its impact on various metabolic pathways, including phenylalanine metabolism and phenylpropanoid biosynthesis, which are related to plant growth and lignin (B12514952) formation. mdpi.commdpi.comnih.gov These findings suggest that Laxogenin C plays a role in regulating plant growth processes.

Enzymatic Biotransformation Studies

Enzymatic biotransformation plays a significant role in modifying steroidal compounds, including sapogenins like laxogenin, in both plants and microorganisms. Studies have explored the biotransformation of laxogenin by microorganisms, such as the fungus Syncephalastrum racemosum. sci-hub.seresearchgate.netresearchgate.net These studies have shown that microorganisms can catalyze various reactions on the laxogenin structure, including oxygenation reactions on the steroid rings (B, C, and D). researchgate.netresearchgate.net These biotransformation processes can lead to the formation of new metabolites with altered structures and potentially different biological activities. For example, microbial transformation of laxogenin by Syncephalastrum racemosum has yielded hydroxylated products. sci-hub.seresearchgate.net Enzymatic methods are also explored for the extraction or modification of plant compounds, although specific detailed enzymatic biotransformation pathways for laxogenin within plants require further investigation. google.com

Microbial Conversion of Laxogenin

Microbial transformation presents a promising avenue for modifying naturally occurring compounds like laxogenin, potentially yielding novel derivatives with altered biological activities or improved properties such as solubility sci-hub.senih.gov. This bioconversion process leverages the enzymatic machinery of microorganisms to introduce specific functional groups or modify the existing structure of the substrate molecule researchgate.net. Compared to conventional chemical synthesis routes, microbial methods can offer advantages in terms of regio- and stereo-selectivity, as well as being more environmentally friendly researchgate.net.

Research has demonstrated the capacity of certain fungal species to metabolize laxogenin. A notable example involves the fungus Syncephalastrum racemosum (AS 3.264), which has been shown to perform biotransformation on laxogenin (LG, 1). This process resulted in the isolation and identification of thirteen previously undescribed metabolites sci-hub.seresearchgate.netswinburne.edu.au. Spectroscopic analysis was employed to elucidate the structures of these metabolites sci-hub.seresearchgate.netswinburne.edu.au.

The primary reactions catalyzed by S. racemosum on the laxogenin structure involve oxygenation, predominantly occurring on the B, C, and D rings of the sapogenin skeleton, leading to metabolites 2–12 sci-hub.seresearchgate.netswinburne.edu.au. Beyond oxygenation, this fungal strain also facilitates more significant structural changes. The conversion of the spirostanol skeleton, characteristic of laxogenin, to a cholestane-type structure was observed in metabolite 13 sci-hub.seresearchgate.netswinburne.edu.au. Furthermore, a rearrangement of the F-ring, resulting in an F-ring 'furanose' sapogenin, was noted in metabolite 14 sci-hub.seresearchgate.netswinburne.edu.au.

These microbial transformations can yield metabolites with distinct biological profiles compared to the parent compound. For instance, laxogenin and several of its metabolites produced by S. racemosum, including metabolites 2, 3, 5, 8–10, and 13–14, exhibited moderate to good inhibitory activities against lipopolysaccharide-induced nitric oxide (NO) production in BV-2 cells sci-hub.seresearchgate.netswinburne.edu.au. Specifically, laxogenin and metabolites 2 and 5 demonstrated dose-dependent reductions in LPS-induced iNOS and COX-2 expressions sci-hub.seresearchgate.netswinburne.edu.au. Metabolites hydroxylated at C-12 or C-15, particularly metabolites 2, 5, and 6, showed significant inhibition of NO production researchgate.net.

The study involving Syncephalastrum racemosum provides detailed findings on the types of transformations observed. A summary of the microbial conversion of laxogenin by S. racemosum is presented in the table below, highlighting the organism and the types of reactions observed.

| Microorganism | Substrate | Primary Reactions | Notable Transformations |

| Syncephalastrum racemosum | Laxogenin | Oxygenation (B, C, and D rings) | Spirostanol to Cholestane-type conversion, F-ring rearrangement |

This research underscores the potential of microbial biotransformation as a method for generating structural analogs of laxogenin, which may possess modified or enhanced biological activities sci-hub.seresearchgate.netswinburne.edu.au. Studies on the microbial transformation of other steroidal sapogenins, such as neoruscogenin, ruscogenin, and diosgenin (B1670711), have also yielded interesting metabolites, further supporting the utility of this approach in steroid chemistry sci-hub.senih.gov.

Data Table: Microbial Transformation of Laxogenin by Syncephalastrum racemosum

| Metabolite | Transformation Type(s) | Ring(s) Affected |

| 2-12 | Oxygenation (mainly hydroxylation) | B, C, D |

| 13 | Spirostanol skeleton conversion to Cholestane-type | Steroid skeleton |

| 14 | F-ring rearrangement to F-ring 'furanose' sapogenin | F |

Note: This table summarizes the types of transformations reported for the metabolites. Specific hydroxylation positions for metabolites 2-12 were detailed in the source but are generalized here for the table format. sci-hub.seresearchgate.netswinburne.edu.au

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for Laxogenin (B1674596) Production

Several synthetic pathways have been developed to produce laxogenin, often starting from more readily available steroidal precursors like diosgenin (B1670711). One reported route involves the selective oxidation of 6β-hydroxytigogenin. semanticscholar.org Another protocol is based on the hydroboration of benzylated diosgenin. semanticscholar.org Additionally, a route supported by the transformation of the 5β,6β-epoxide of diosgenin acetate (B1210297) has been reported. semanticscholar.org

An alternative and efficient route for synthesizing the 3β-hydroxy-6-oxo moiety, characteristic of laxogenin, starts from diosgenin or cholesterol. This procedure involves sequential tosylation, oxidative hydroboration, and selective reduction steps. semanticscholar.org Applying this methodology to diosgenin has successfully yielded laxogenin. semanticscholar.org

Synthesis of Laxogenin Analogues and Derivatives

The synthesis of laxogenin analogues and derivatives is crucial for exploring their structure-activity relationships and potential applications. Modifications can be made to the spirostane skeleton, glycosylation patterns, and specific positions like the C-23 or C-5.

Chemical Modifications of the Spirostane Skeleton

The spirostane skeleton of laxogenin can undergo various chemical modifications to yield derivatives with altered properties. For example, the introduction of oxygenated functions at the C-23 position has been explored, leading to derivatives such as 23-ketolaxogenin and (23S)-hydroxylaxogenin. rsc.orgmdpi.com These modifications have been shown to influence plant growth-promoting activity. rsc.orgmdpi.com

Conversion of the spirostanol (B12661974) skeleton to a cholestane-type skeleton has also been observed in microbial transformation studies of laxogenin. sci-hub.seresearchgate.net Rearrangement of the F-ring to afford a 'furanose' sapogenin is another type of modification that can occur. sci-hub.se

Glycosylation Patterns and Derivatives

Laxogenin can exist in nature as glycosides, where sugar moieties are attached to the aglycone. sci-hub.setandfonline.com The glycosylation pattern, particularly the attachment of carbohydrate chains to the C-3 carbon, is a common modification found in steroidal saponins (B1172615). rsc.org

Synthetic strategies have been developed to create laxogenin glycosides. For instance, glycosylation of laxogenin with benzoylated glucose N-phenyl trifluoroacetimidate has been reported, leading to the formation of 3-O-β-glycosides. scribd.com These glycosides can then be further transformed. scribd.com Studies have shown that laxogenin glycosides can exhibit high levels of physiological activity, such as plant growth promotion. tandfonline.comresearchgate.net The presence of 3β-sugar chains and an opening side-chain on ring D in some derivatives has shown remarkable plant growth promotion in bioassays. tandfonline.com

Synthetic Origin and Characterization of 5α-Hydroxy-Laxogenin

5α-Hydroxy-Laxogenin is a chemical compound that is a semi-synthetic derivative of laxogenin. wikipedia.org It has not been found to occur naturally in plants like Smilax sieboldii. wikipedia.orgnih.govnih.gov Evidence suggests that 5α-hydroxy-laxogenin is synthesized from diosgenin. wikipedia.orgnih.govresearchgate.net

Identification of synthetic impurities in studies has further indicated its synthetic origin. wikipedia.org Despite being marketed as a natural compound in some dietary supplements, research indicates it is not naturally occurring but rather a synthetic spirostane-type steroid. nih.govresearchgate.netresearchgate.net Characterization of 5α-hydroxy-laxogenin involves techniques to confirm its structure and differentiate it from related spirostanes. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Structural Requirements for Biological Activity

Research into the SAR of brassinosteroid analogs, including those derived from laxogenin (B1674596), has sought to define the structural requirements necessary for growth-promoting activity. These studies often utilize bioassays such as the Rice Lamina Inclination Test (RLIT) and the Bean Second Internode Bioassay (BSIB) to evaluate the biological activity of synthesized compounds. mdpi.commdpi.comnih.gov

Key structural features of brassinosteroids that are generally considered important for high bioactivity include a 5α-cholestane skeleton, hydroxyl groups at specific positions (e.g., C-2, C-3, C-22, C-23), and a variety of substituents on the side chain and/or the steroidal skeleton. mdpi.comnih.gov Laxogenin, with its 5α-spirostan-6-one structure and a 3β-hydroxyl group, shares some of these features, which likely contributes to its observed plant growth-promoting activity. sci-hub.se

Studies on synthetic brassinosteroid analogs have shown that significant structural changes and different substituents, both in the ring and the alkyl chain, can induce similar or even higher biological effects compared to natural brassinosteroids. researchgate.netmdpi.com For instance, the presence of a carbonyl function at C-6 and a β-hydroxy group at C-3 in laxogenin are noted as features that make it a natural spirostanic analog of teasterone. sci-hub.se

Impact of Specific Substituents on Brassinosteroid-like Activity

The nature and position of substituents on the laxogenin core and its derivatives significantly influence their brassinosteroid-like activity. Studies involving synthetic analogs have explored the impact of various functional groups and modifications.

For example, in brassinosteroid analogs with a benzoate (B1203000) group in the alkyl chain, the nature of the substituent at the "para" position of the aromatic ring has been shown to affect activity. Analogs with methoxy, iodine, and cyano substituents at the "para" position exhibited higher bioactivity than brassinolide (B613842) at lower concentrations in the RLIT. mdpi.comnih.gov Conversely, analogs with fluorine, chlorine, or bromine atoms at the "para" position showed lower activity. mdpi.comnih.gov This suggests that the electronic and/or steric properties of substituents can play a critical role in determining the level of brassinosteroid-like activity.

The introduction of oxygenated functions, such as hydroxyl or keto groups, at specific positions on the spirostanic skeleton can also impact biological activity. For instance, studies on laxogenin derivatives have included those with modifications at C-23, such as 23-ketolaxogenin and (23S)-hydroxylaxogenin, and these compounds have shown plant growth-stimulating activity. psu.edu This indicates that functionalization of the side chain can be important for optimizing activity.

SAR of Glycosylated and Acylated Laxogenin Derivatives

Glycosylation and acylation are common modifications found in natural products, including steroidal saponins (B1172615) like laxogenin. These modifications can significantly alter the biological properties of the parent compound, affecting factors such as solubility, bioavailability, and interaction with biological targets.

Laxogenin glycosides, where sugar moieties are attached to the laxogenin aglycone, have been reported to show high levels of physiological activity in plant growth. researchgate.netmdpi.com The specific type, number, and linkage of the sugar units can influence the extent and nature of the biological activity. For example, Laxogenin C, a steroidal glycoside derived from laxogenin with a specific trisaccharide attached at the C-3 position, has demonstrated plant hormone activities similar to brassinosteroids, promoting seed germination and seedling growth in a dose-dependent manner. mdpi.comencyclopedia.pub

Acylation, the addition of acyl groups, can also impact the activity of laxogenin derivatives. Studies on acylated spirostanyl glucosides, including partially pivaloylated β-D-glucosides of 5α-hydroxy-laxogenin, have shown significant cytotoxicity in certain cell lines. fao.org This highlights that acylation can lead to derivatives with distinct biological activities compared to the non-acylated or glycosylated forms. The position and nature of the acyl group are likely to be important determinants of activity in these derivatives.

The SAR studies on glycosylated and acylated laxogenin derivatives underscore the importance of these modifications in modulating the biological profile of the spirostan (B1235563) skeleton, leading to compounds with varied and sometimes potent activities.

Biological Activities and Underlying Mechanisms in Plant Systems

Plant Growth and Development Modulation

Laxogenin (B1674596) has been shown to positively influence several aspects of plant growth and development, often in a dose-dependent manner. mdpi.comencyclopedia.pubnih.gov

Promotion of Seed Germination and Seedling Growth

Studies have indicated that laxogenin, specifically laxogenin C (LGC), promotes seed germination and seedling growth in various plant species, including tomato, rape, maize, watermelon, radish, and black bean. mdpi.comencyclopedia.pubnih.govresearchgate.net This promoting effect is often observed at low concentrations, with higher concentrations potentially leading to inhibition, highlighting a dose-dependent response. encyclopedia.pub For instance, LGC showed a promoting effect on tomato seed germination and seedling growth in a dose-dependent manner. mdpi.comnih.govresearchgate.net Research on tomato seeds treated with LGC showed that germination energy (GE) peaked at 5 μg/L, while the germination index (GI) peaked at 10 μg/L. nih.gov

Enhancement of Cell Elongation and Division

Brassinosteroids, including laxogenin analogues, are known to play indispensable roles in cell elongation and division in plants. researchgate.netontosight.aiumbrellalabs.is These processes are fundamental to plant growth and contribute to increased plant height and biomass accumulation. encyclopedia.pubontosight.ai

Effects on Photosynthetic Rate and Efficiency

Laxogenin C has been reported to enhance the photosynthetic rate in plants. encyclopedia.pub Brassinosteroid analogues, such as DI-31 (a synonym for Brassinosteroid BB-16, which is also listed as a synonym for 5-alpha-Hydroxy-laxogenin), have been reported to improve leaf photosynthetic rate in plants under both well-watered and water-stressed conditions. researchgate.net This improvement in photosynthetic capacity can be related to the upregulation of enzymes like Rubisco and chlorophyllase, as well as the transcription of genes involved in photosynthesis. researchgate.net Furthermore, brassinosteroids can enhance the photochemical efficiency of Photosystem II (PSII) and improve plant growth under stress conditions. researchgate.netmdpi.com

Influence on Plant Yield and Biomass Accumulation

Laxogenin C has been shown to increase biological yield in crops like maize. encyclopedia.pub Brassinosteroid analogues, including DI-31, have been reported to improve crop yield under field conditions. researchgate.net The enhancement of photosynthetic rate and improved plant growth contribute to increased biomass accumulation and ultimately higher yields. encyclopedia.pubnih.govresearchgate.net Moderate concentrations of laxogenin C have been found to have a positive effect on the overground biological yield of radish and black bean. encyclopedia.pub

Metabolic Pathway Regulation

Interference with Phenylalanine Metabolism

Research has indicated that laxogenin C interferes with phenylalanine metabolism and phenylpropanoid biosynthesis. mdpi.comnih.govresearchgate.net These pathways are closely related to plant growth and lignin (B12514952) formation. mdpi.comnih.govresearchgate.net Metabolomic analysis of tomato treated with LGC revealed differential metabolites related to phenylalanine metabolism. mdpi.comnih.gov LGC regulated the expression of l-phenylalanine (B559525) and 2-hydroxycinnamic acid, interfering with these pathways. mdpi.comnih.govresearchgate.net This interference can affect seedling lignification and the levels of related phenylpropanoids like trans-ferulic acid and l-phenylalanine. mdpi.comnih.govresearchgate.net Alterations in phenylalanine metabolism can lead to increased lignin synthesis, which, while important for structural support, can also potentially lead to growth inhibition at high levels. mdpi.comresearchgate.net

Regulation of Phenylpropanoid Biosynthesis

The phenylpropanoid pathway is a crucial plant metabolic route responsible for synthesizing a diverse array of compounds, including lignin precursors, flavonoids, and phenolic acids. mdpi.com Research suggests that Laxogenin C can interfere with phenylalanine metabolism and phenylpropanoid biosynthesis. researchgate.netmdpi.comnih.gov Phenylalanine is a key precursor in the phenylpropanoid pathway. mdpi.comnih.gov Metabolomic analysis of tomato plants treated with LGC revealed that l-phenylalanine was among the most significantly regulated metabolites. encyclopedia.pubnih.gov Pathway enrichment analysis further indicated that LGC affects phenylalanine metabolism and phenylpropanoid biosynthesis pathways. encyclopedia.pubnih.gov Studies have shown that LGC regulates the expression of 2-hydroxycinnamic acid and l-phenylalanine, thereby impacting these pathways. researchgate.netmdpi.comnih.gov

Modulation of Lignin Formation and Accumulation

Lignin, a complex polymer derived from the phenylpropanoid pathway, is essential for plant structural integrity, water transport, and defense. mdpi.comnih.govnih.gov The phenylpropanoid pathway directly leads to lignin biosynthesis, starting with the conversion of phenylalanine to cinnamic acid and then to p-coumaric acid. mdpi.comnih.gov Laxogenin C has been shown to affect lignin content in plants, influencing plant growth in the process. encyclopedia.pubmdpi.com Metabolomic studies have linked the regulation of phenylalanine and ferulate, both involved in phenylpropanoid metabolism, to the effects of LGC on lignin accumulation. mdpi.comnih.gov Increased levels of l-phenylalanine and the phenylpropanoid ferulate have been associated with increased lignin synthesis, which can, at higher concentrations of LGC, inhibit root elongation and seedling growth in tomato. mdpi.comnih.gov This suggests that LGC can control lignin synthesis by regulating phenylalanine levels. mdpi.com

Response to Abiotic Stress in Plants

Abiotic stresses, such as drought and salinity, significantly impact plant growth and survival. Brassinosteroids, including brassinolide (B613842), are known to play important roles in enhancing plant resistance to various abiotic stresses. encyclopedia.pubresearchgate.netnkdb.net Laxogenin C, sharing similarities in physiological activity with brassinosteroids, has been shown to enhance plant resistance to abiotic stresses. encyclopedia.pub Specifically, spraying Laxogenin C has been reported to alleviate the harmful effects of drought stress on seedlings. encyclopedia.pub Furthermore, a brassinosteroid analogue derived from diosgenin (B1670711), structurally related to laxogenin, inhibited sodium chloride-induced decreases in the fresh weight of lettuce shoots and roots under salt stress conditions. caymanchem.com This analogue also inhibited increases in ethylene (B1197577) emission, a plant hormone often associated with stress responses, under saline conditions. caymanchem.com

Biological Activities and Molecular Mechanisms in Preclinical Models in Vitro and Animal Studies

Myogenesis and Muscle Cell Biology

Myogenesis, the process of muscle tissue formation, involves the proliferation and differentiation of muscle satellite cells (MSCs) into myotubes. researchgate.netnih.govdntb.gov.uaresearchgate.net Several studies have investigated the influence of laxogenin (B1674596) and 5HLAX on these processes. researchgate.netnih.govmdpi.com

Myostatin (MSTN) Inhibition and Related Signaling Pathways

Myostatin (MSTN) is a well-known negative regulator of muscle growth. researchgate.netnih.govmdpi.comnih.govresearchgate.net Research suggests that laxogenin and 5HLAX may exert some of their effects by inhibiting MSTN. researchgate.netnih.govmdpi.com In silico analysis has indicated that both laxogenin and 5HLAX can bind to MSTN, with reported binding free energies of -7.90 and -8.50 kcal/mol, respectively. researchgate.netnih.govmdpi.com This binding is suggested to involve hydrogen bond interactions. mdpi.com

Studies in cultured muscle cells, such as bovine, porcine, chicken, and C2C12 cells, have shown that laxogenin and 5HLAX can effectively inhibit the mRNA and protein expression of MSTN at a concentration of 10 nM. researchgate.netnih.govmdpi.comnih.gov MSTN typically binds to its receptor, ACVR2b, activating downstream signaling pathways like Smad2/3, which leads to protein degradation and inhibits muscle formation. nih.govresearchgate.net Inhibition of MSTN by laxogenin and 5HLAX is proposed as a mechanism contributing to enhanced myogenesis. researchgate.netnih.govnih.gov

Effects on Myotube Formation and Maturation in Muscle Satellite Cells (MSCs)

Laxogenin and 5HLAX have been observed to promote myogenesis and enhance myotube formation and maturation in cultured MSCs from various species, including bovine, porcine, and chicken, as well as in C2C12 myoblasts. researchgate.netnih.govmdpi.comnih.gov Treatment with these compounds at concentrations like 10 nM has been shown to increase the activity of muscle-specific creatine (B1669601) kinase, an indicator of muscle differentiation. mdpi.comnih.gov For instance, 10 nM laxogenin increased creatine kinase activity by up to 18% in porcine MSCs, while 5HLAX showed a significant increase at concentrations as low as 0.1 nM. mdpi.comnih.gov The resulting myotubes in media supplemented with laxogenin or 5HLAX were observed to be larger in width and length compared to control groups. nih.gov

Regulation of Myogenic Regulatory Factors (MYOD, MYOG, MYH)

Myogenic regulatory factors (MRFs) such as MYOD, MYOG (myogenin), and MYH (myosin heavy chain) play crucial roles in driving muscle cell development and differentiation. nih.govresearchgate.netnih.gov Studies have demonstrated that laxogenin and 5HLAX can upregulate the expression of these factors. mdpi.comnih.gov

In porcine MSCs treated with 10 nM laxogenin, mRNA levels of MYOD, MYOG, and MYH increased by approximately 40%, 50%, and 150%, respectively, compared to controls, with corresponding increases in protein expression. mdpi.comnih.gov Similarly, 10 nM 5HLAX also increased MYOD, MYOG, and MYH mRNA and protein levels in chicken MSCs. mdpi.comnih.gov MYOD is considered an early marker of muscle differentiation, while MYOG is important for myotube formation, and MYH is a marker for myotube maturation. nih.gov The increased expression of these factors indicates enhanced myogenesis. mdpi.comnih.gov

Data Table 1: Effects of 10 nM Laxogenin (LXG) and 5-alpha-hydroxy-laxogenin (5HLAX) on Myogenic Regulatory Factor mRNA Expression in Porcine MSCs mdpi.comnih.gov

| Factor | LXG (% Increase vs Control) | 5HLAX (% Increase vs Control) |

| MYOD | ~40% | Not specified in source |

| MYOG | ~50% | Not specified in source |

| MYH | ~150% | Not specified in source |

Note: Data for 5HLAX in porcine MSCs at 10 nM was not explicitly detailed for all factors in the provided snippets, but generally indicated increased levels.

Antioxidative Effects and Reactive Oxygen Species (ROS) Modulation in Muscle Cells

Laxogenin and 5HLAX have also demonstrated antioxidative properties in muscle cells. researchgate.netnih.govmdpi.com They are suggested to act as agonists of factors that downregulate Reactive Oxygen Species (ROS). researchgate.netnih.gov Elevated ROS levels can contribute to cellular stress and inhibit muscle differentiation. nih.gov

Studies have shown that supplementation with 10 nM laxogenin or 5HLAX can significantly reduce ROS levels during the differentiation of chicken MSCs. mdpi.com Specifically, 10 nM laxogenin reduced ROS levels by 37%, while 10 nM 5HLAX caused an 8% reduction compared to non-treated controls. mdpi.com This modulation of ROS levels contributes to a more favorable environment for myogenesis. researchgate.netnih.govmdpi.com

Observations of Anabolic Potential in Animal Models

While human clinical trials are limited, some animal studies have suggested that laxogenin and related brassinosteroids may possess anabolic properties. ontosight.aivitabase.comdianarangaves.comselfdecode.com An old Russian study on brassinosteroid derivatives with structures similar to laxogenin reported increased total weight, food intake, lean body weight, and the weight of certain muscles (like the gastrocnemius) in rats. dianarangaves.comfitnessinformant.comselfdecode.com These effects were observed without an increase in sex hormone levels or mimicking their effects. dianarangaves.comselfdecode.com Another study on rodents indicated that brassinosteroids could stimulate protein synthesis and inhibit protein degradation, leading to increased body weight gain, lean body mass, and gastrocnemius muscle mass. fitnessinformant.com These observations suggest a potential for anabolic effects in animal models, although further research is needed to confirm these findings and elucidate the precise mechanisms in mammals. ontosight.aiselfdecode.com However, a more recent study in orchiectomized rats treated with 5α-hydroxy-laxogenin for two weeks did not observe anabolic effects on the wet weights of skeletal hindlimb muscles or the musculus levator ani. researchgate.netfu-berlin.deresearchgate.net In this study, higher doses were associated with significantly higher atrophy in some target tissues. researchgate.netfu-berlin.deresearchgate.net

Androgen Receptor Modulation and Signaling

The interaction of laxogenin and its derivatives with androgen receptors has been investigated, particularly for 5-alpha-hydroxy-laxogenin. wikipedia.orgresearchgate.netnih.gov While marketed as a natural compound, 5-alpha-hydroxy-laxogenin is considered to be of synthetic origin. wikipedia.orgresearchgate.netfu-berlin.deusada.org

Studies using in vitro bioassays have explored the androgenic potential of 5-alpha-hydroxy-laxogenin. researchgate.netnih.govqucosa.de In a yeast androgen screen, no activity was observed. researchgate.netnih.govqucosa.de However, in human prostate cells (PC3(AR)2 cells) transfected with the androgen receptor, 5-alpha-hydroxy-laxogenin was able to trans-activate the receptor in a dose-dependent manner. researchgate.netnih.govqucosa.de Interestingly, this study observed a biphasic response, with antagonistic properties at lower concentrations (0.01–1 µg/mL) and agonistic effects at higher concentrations. researchgate.netnih.govqucosa.de Co-incubation with a known androgen receptor antagonist, bicalutamide, counteracted the agonistic effects observed at higher concentrations, indicating that 5-alpha-hydroxy-laxogenin binds to the human androgen receptor. nih.govqucosa.de The discrepancy between the yeast and mammalian cell results might be attributed to differences in co-factor patterns and cell wall structures. qucosa.de

Data Table 2: Androgen Receptor Transactivation by 5-alpha-hydroxy-laxogenin in Human PC3(AR)2 Cells nih.govqucosa.de

| Concentration Range | Observed Effect |

| 0.01–1 µg/mL | Antagonistic properties |

| Higher concentrations | Agonistic effects |

Despite the in vitro observation of androgen receptor binding and transactivation at higher concentrations, an in vivo study in orchiectomized rats treated with different dosages of 5α-hydroxy-laxogenin for two weeks did not show androgenic effects on the wet weights of androgen target tissues such as the prostate, seminal vesicle, or penis. researchgate.netfu-berlin.deresearchgate.net This suggests that the in vitro findings may not directly translate to in vivo androgenic activity in this animal model under the tested conditions.

In Vitro Trans-activation of Androgen Receptor in Mammalian Cells by 5α-Hydroxy-Laxogenin

Research has explored the potential of 5α-hydroxy-laxogenin, a semi-synthetic derivative of laxogenine, to interact with and trans-activate the androgen receptor (AR) in mammalian cell lines. Studies using human prostate cancer cells (PC3(AR)2) stably transfected with a human androgen receptor construct and a reporter plasmid have demonstrated that 5α-hydroxy-laxogenin can induce luciferase expression, indicating AR trans-activation. qucosa.denih.gov This effect was observed in a dose-dependent manner. qucosa.denih.govresearchgate.netresearchgate.netnih.gov Co-incubation with bicalutamide, a known non-steroidal AR antagonist, was shown to antagonize the 5α-hydroxy-laxogenin-induced luciferase activity in these cells, further supporting an interaction with the androgen receptor. qucosa.denih.gov

However, it is notable that studies using a yeast androgen screen, which utilizes a Saccharomyces cerevisiae strain transfected with a human AR construct and a β-galactosidase reporter gene, did not show induction of reporter gene expression by 5α-hydroxy-laxogenin at various concentrations. qucosa.denih.govnih.gov The discrepancy between the results obtained in yeast and mammalian cells might be attributed to differences in co-factor patterns and the presence of a cell wall in yeast, which could potentially hinder the diffusion of the compound. qucosa.denih.gov These findings suggest that while 5α-hydroxy-laxogenin can bind to the human AR and act as an agonist in mammalian cells at certain concentrations, the cellular context and co-factor availability play a significant role in its activity. qucosa.denih.gov

Dose-Dependent Biphasic Responses of Androgen Receptor Activity

Investigations into the effect of 5α-hydroxy-laxogenin on androgen receptor activity in human PC3(AR)2 cells have revealed a dose-dependent biphasic response. qucosa.denih.govresearchgate.netresearchgate.netnih.gov At lower concentrations (e.g., 0.01–1 µg/mL), 5α-hydroxy-laxogenin exhibited antagonistic effects on AR trans-activation. qucosa.denih.gov Conversely, at higher concentrations, agonistic effects were observed, leading to the induction of luciferase expression. qucosa.denih.gov This indicates that 5α-hydroxy-laxogenin can act as both an antagonist and an agonist of the androgen receptor depending on its concentration in the cellular environment. researchgate.netresearchgate.netnih.gov

Preclinical Animal Model Investigations of Androgenic Effects

Preclinical animal studies have been conducted to investigate the potential androgenic effects of 5α-hydroxy-laxogenin in vivo. In a study using orchiectomized rats, animals were treated with three different dosages of 5α-hydroxy-laxogenin for two weeks. researchgate.netresearchgate.nettu-dresden.de The effects were assessed by measuring the wet weights of androgen target tissues, including the prostate, seminal vesicle, and penis, as well as anabolic target tissues like the musculus levator ani and skeletal hindlimb muscles. researchgate.netresearchgate.nettu-dresden.de

Results from this study indicated that no significant effects were observed on the wet weights of the androgen target tissues or the anabolic target tissues at the tested dosages. researchgate.netresearchgate.nettu-dresden.de Interestingly, significantly higher atrophy was noted for some target tissues in the animals treated with the highest dosage (36 mg/kg body weight) of 5α-hydroxy-laxogenin. researchgate.netresearchgate.nettu-dresden.de While in silico docking studies supported the androgen receptor binding observed in vitro, these in vivo findings in castrated male rats did not demonstrate androgenic or anabolic effects of 5α-hydroxy-laxogenin. researchgate.netresearchgate.nettu-dresden.de

Other Investigated Biological Activities

Beyond its interaction with the androgen receptor, other biological activities of this compound and its metabolites have been explored in preclinical settings.

Anti-neuroinflammatory Properties of Metabolites

While direct research on the anti-neuroinflammatory properties of this compound metabolites was not extensively detailed in the provided search results, some studies have investigated the biological activities of steroidal saponins (B1172615) from the Smilax genus, from which this compound is related or semi-synthesized. wikipedia.org Further research would be needed to specifically identify and characterize the anti-neuroinflammatory effects of this compound metabolites.

Cytotoxic Activity in Cancer Cell Lines

Studies have investigated the cytotoxic activity of this compound in various cancer cell lines. Research on saponins isolated from Allium chinense, a plant reported to contain this compound, has shown antitumor-promoting activities of certain compounds isolated from this source. webmd.com While the provided information mentions the use of human carcinoma and leukemia cell lines to compare the activity of various cytotoxic drugs, it does not specifically detail the cytotoxic activity of this compound itself in these cell lines. nih.gov Further targeted research is required to fully understand the cytotoxic profile of this compound against different cancer cell types and its underlying mechanisms.

Inhibition of Cyclic AMP Phosphodiesterase

This compound has been investigated for its potential to inhibit cyclic AMP (cAMP) phosphodiesterase (PDE) activity. Studies on steroidal saponins from Allium chinense have reported their inhibitory activities on cyclic AMP phosphodiesterase and Na+/K+ ATPase. webmd.com Inhibition of cAMP PDE can lead to increased intracellular levels of cAMP, which plays a crucial role in various cellular processes. nih.gov While the inhibitory activity of this compound on cAMP phosphodiesterase has been reported in the context of compounds from Allium chinense, specific details regarding the extent and selectivity of this inhibition by this compound itself were not extensively available in the immediate search results. webmd.comnih.govnih.gov

Analytical Methodologies for Laxogenin and Its Derivatives

Chromatographic Techniques

Chromatographic techniques are essential for separating laxogenin (B1674596) and its derivatives from complex mixtures, which is a crucial step before detection and analysis.

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) for Identification and Purity Assessment

UHPLC-QToF-MS is a powerful hyphenated technique widely used for the identification and purity assessment of laxogenin and related spirostanes, particularly in complex matrices like dietary supplements and botanical extracts. This method combines the high separation efficiency of UHPLC with the accurate mass measurement and fragmentation capabilities of QToF-MS.

UHPLC-QToF-MS has been successfully demonstrated for the rapid dereplication of novel natural products, including steroidal saponins (B1172615) like those related to laxogenin, in complex mixtures such as Smilax sieboldii extracts. mdpi.comnih.gov The technique allows for the identification of numerous unique steroidal saponins. mdpi.comnih.gov Tandem mass diagnostic fragmentation patterns of aglycones, including laxogenin, are critical for establishing the identity of these compounds. mdpi.comnih.gov The method can be performed in both positive and negative electrospray ionization (ESI) modes to obtain comprehensive information about the compounds. mdpi.comnih.gov Accurate mass calculation and fragment ions from corresponding aglycones help in establishing proposed molecular formulas and identifying possible compounds. mdpi.comnih.gov

This methodology is particularly valuable for assessing the "naturalness" of compounds marketed as laxogenins in dietary supplements. researchgate.netnih.gov Due to the low UV absorbance of spirostanes, mass spectrometric detection in positive ion mode is often preferred for unambiguous identification of laxogenin and closely related compounds. researchgate.netnih.gov Studies have utilized UHPLC-QToF-MS to analyze dietary supplements claiming to contain 5α-hydroxy laxogenin, a synthetic derivative, and have identified spirostane-type contaminants, highlighting issues with quality control. researchgate.netnih.gov The identity of contaminants can be established based on reference standards and mass fragmentation patterns. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics and Quantification

LC-MS/MS is a sensitive and accurate technique employed for metabolomics studies and the quantification of laxogenin and its derivatives. It is particularly useful for analyzing complex biological or plant matrices.

LC-MS/MS allows for the investigation of metabolome variations in biological samples treated with laxogenin or its derivatives, such as Laxogenin C (LGC). mdpi.commdpi.comresearchgate.net This technique provides high sensitivity and accuracy for quantification, making it suitable for monitoring changes in metabolites. mdpi.com Tandem mass spectrometry (MS/MS or MSn) can provide extensive information on thousands of chemicals from a single measurement. mdpi.com

LC-MS/MS methods have been developed and validated for the detection and quantification of natural-derived steroids and their analogues, including those related to laxogenin, in complex matrices like dietary supplements. researchgate.net Validation results have indicated excellent extraction efficiency and low matrix effects, demonstrating the reliability of LC-MS/MS for such analyses. researchgate.net Multiple reaction monitoring (MRM), in conjunction with isotopic standards and multi-point calibration curves, is often used in LC-MS/MS for the absolute quantification of targeted metabolites. nih.gov This approach can be adapted to high-throughput formats for large-scale sample analysis. nih.gov

Spectroscopic Methods

Spectroscopic methods provide valuable structural information about laxogenin and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy, including 1D and 2D techniques, is a primary method for the elucidation of the chemical structures of laxogenin and its derivatives. mdpi.comnih.govtandfonline.comsci-hub.se

NMR methodology offers a straightforward procedure for sample preparation and provides characteristic information related to chemical structures. mdpi.com High-resolution mass spectrometry is often used in conjunction with NMR to determine the molecular formulae of these compounds. mdpi.comtandfonline.com The chemical structures are determined by analyzing 1D NMR spectra (¹H and ¹³C) and 2D NMR experiments such as HSQC, HMBC, COSY, and NOESY. tandfonline.comsci-hub.se Comparing the obtained NMR data with reported data for known compounds is crucial for structure confirmation. mdpi.com For example, detailed ¹H and ¹³C NMR data in solvents like pyridine-d₅ have been reported for laxogenin metabolites, allowing for the unambiguous assignment of signals and determination of hydroxylation positions. sci-hub.se

Method Development for Detection in Complex Matrices

Developing analytical methods for the detection of laxogenin and its derivatives in complex matrices, such as botanical extracts, dietary supplements, or biological samples, presents unique challenges due to the presence of numerous other compounds.

Validated analytical methods capable of simultaneously detecting and quantifying laxogenin and other ingredients in complex matrices are essential for product design and quality control. epicatelean.com These methods must encompass specificity, accuracy, and robustness, often following guidelines from organizations like the International Conference on Harmonization (ICH). epicatelean.com Extraction complexity is a significant factor, as isolating laxogenin may require multistage solvent systems and high-purity chromatographic separation techniques. epicatelean.com

Identification of Laxogenin and Synthetic Analogues

The identification of laxogenin and its synthetic analogues in complex matrices is critical, particularly in the context of dietary supplements where mislabeling and the presence of unlisted ingredients can occur.

Mass spectrometric methods, such as LC-MS/MS and UHPLC-QToF-MS, are particularly effective for the unambiguous identification of laxogenin and closely related compounds in complex mixtures due to their sensitivity and ability to provide characteristic fragmentation patterns. researchgate.netnih.govresearchgate.net The identification of compounds is often achieved by comparing their retention times, MS, and MS/MS data with those of reference standards. mdpi.com The presence of spirostane-type contaminants and synthetic derivatives, such as 5α-hydroxy laxogenin which is not naturally occurring, can be identified using these methods. researchgate.netnih.govopss.orgtandfonline.com Chemical impurities in supplements can indicate the synthetic production of compounds claimed to be natural. tandfonline.com

Current Research Landscape and Future Directions

Elucidation of Undefined Molecular Mechanisms of Action

While the exact molecular mechanisms of action for laxogenin (B1674596) are still under investigation, research suggests that it may operate through non-hormonal pathways to promote muscle growth and recovery epicatelean.com. Unlike anabolic steroids that directly interact with androgen receptors, laxogenin's impact on hormonal balance is considered milder epicatelean.com. Studies involving 5α-hydroxy-laxogenin, a derivative of laxogenin, have shown it can trans-activate androgen receptors in human prostate cells in a dose-dependent manner, exhibiting both antagonistic properties at lower concentrations and agonistic effects at higher concentrations in vitro nih.govumbrellalabs.is. Computational screening has also indicated that laxogenin and 5α-hydroxy-laxogenin can bind to myostatin, a negative regulator of muscle mass, suggesting a potential mechanism for promoting myogenesis mdpi.comresearchgate.net. In silico analysis demonstrated binding free energies of -7.90 kcal/mol for laxogenin and -8.50 kcal/mol for 5α-hydroxy-laxogenin when binding to myostatin mdpi.comresearchgate.net. At a concentration of 10 nM, both compounds effectively inhibited the mRNA and protein expression of myostatin, promoted myogenesis, and enhanced myotube formation and maturation in vitro mdpi.com. Additionally, they exhibited antioxidative effects by acting as agonists of ROS downregulating factors, increasing the expression of NRF2 and SOD2 and downregulating ROS levels mdpi.com.

Further Preclinical Investigations of Biological Activities

Preclinical research continues to explore the biological activities of laxogenin and its derivatives, utilizing advanced animal models and comprehensive analyses of metabolic pathways.

Advanced Animal Model Studies to Bridge In Vitro Observations

Advanced animal models are being employed to bridge the gap between in vitro observations and in vivo effects. Studies using orchiectomized rat models have investigated the androgenic potential of 5α-hydroxy-laxogenin. While in silico docking and in vitro bioassays suggested androgen receptor binding and activation, in vivo studies in castrated male rats did not observe androgenic or anabolic effects on the wet weights of androgen target tissues (prostate, seminal vesicle, penis) or anabolic target tissues (musculus levator ani, skeletal hindlimb muscles) researchgate.netresearcher.lifefu-berlin.deresearchgate.net. In some cases, higher atrophy was observed in certain target tissues at the highest dosage tested researchgate.netfu-berlin.deresearchgate.net. Preclinical research in animal models requires oversight from Institutional Animal Care and Use Committees (IACUC) and adherence to guidelines like the Animal Welfare Act (AWA) umbrellalabs.is.

Comprehensive Analysis of Metabolic Pathways

Metabolomic analysis is being used to understand how laxogenin affects metabolic pathways. Investigations into the effects of Laxogenin C (LGC) on tomato plants revealed that it significantly regulated metabolic pathways such as phenylalanine metabolism, alanine, aspartate and glutamate (B1630785) metabolism, tryptophan metabolism, phenylpropanoid biosynthesis, and phenylalanine, tyrosine and tryptophan biosynthesis encyclopedia.pubmdpi.comnih.gov. LGC was found to interfere with phenylalanine metabolism and phenylpropanoid biosynthesis by regulating the expression of 2-hydroxycinnamic acid and l-phenylalanine (B559525), pathways closely linked to plant growth and lignin (B12514952) formation mdpi.comnih.gov. Metabolomic analysis identified 10 differential metabolites related to KEGG metabolites in tomatoes treated with low and high doses of LGC mdpi.comnih.gov. The most significant changes were observed in l-phenylalanine and a phenylpropanoid ferulate, which are precursors for lignin biosynthesis mdpi.comnih.gov.

Development of Novel Laxogenin Analogues with Enhanced Biological Potency

The development of novel laxogenin analogues with enhanced biological potency is an active area of research. Studies have focused on synthesizing derivatives with structural modifications to improve their activities mdpi.comdntb.gov.uaresearchgate.net. For example, four steroid saponins (B1172615) and three derivatives were synthesized from laxogenin, with some being new compounds researchgate.net. Research on brassinosteroid analogues, structurally similar to laxogenin, has shown that synthetic analogues with significant structural changes can induce similar or even higher biological effects in plants compared to natural brassinosteroids mdpi.comresearchgate.net. Microbial transformation using fungi like Syncephalastrum racemosum has also been explored as a method to produce novel laxogenin metabolites with potential bioactivities, yielding thirteen previously undescribed metabolites through oxygenation reactions and skeletal conversions sci-hub.se.

Potential Applications in Agricultural Biotechnology

Laxogenin and its derivatives show promise for applications in agricultural biotechnology, particularly as sustainable plant growth regulators.

Development of Sustainable Plant Growth Regulators

Laxogenin, as a brassinosteroid-like compound, is involved in regulating plant growth and development ontosight.ai. Studies have demonstrated that laxogenin C can promote seed germination and seedling growth in various plants, including tomato, rape, maize, and watermelon, in a dose-dependent manner encyclopedia.pubmdpi.comnih.gov. Low concentrations typically promote growth, while high concentrations can be inhibitory encyclopedia.pub. Research indicates that laxogenin C affects lignin content, which in turn regulates plant growth encyclopedia.pub. The ability of laxogenin and its derivatives to act as plant growth regulators provides a new avenue for extracting analogues with brassinosteroid activity from plants encyclopedia.pub. The development of plant growth regulators containing laxogenin and its derivatives is being explored as a pollution-free and environmentally friendly approach encyclopedia.pub.

Enhancing Crop Quality and Yield

Laxogenin, particularly in the form of its glycoside derivative Laxogenin C, has demonstrated promising effects on plant growth and development, suggesting potential applications in agriculture to enhance crop quality and yield. Studies have indicated that Laxogenin C can positively influence several key aspects of plant life cycle and productivity.

Beyond basic growth, Laxogenin C has been observed to enhance photosynthesis, the fundamental process by which plants convert light energy into chemical energy. encyclopedia.pubencyclopedia.pub Improved photosynthetic activity can lead to increased plant vigor and higher yields. The compound has also been linked to improvements in crop quality, including increased nutritional content and enhanced taste in fruits and vegetables. encyclopedia.pub

Laxogenin C's effects appear to be dose-dependent, regulating plant growth by promoting seed germination, seedling growth, and increasing crop and fruit yield at low concentrations, while potentially inhibiting them at high concentrations. encyclopedia.pub

Specific studies have investigated the effects of Laxogenin C on various crops:

In rape (Brassica napus), Laxogenin C significantly promoted seed germination and seedling growth. encyclopedia.pub

In maize (Zea mays), Laxogenin C promoted seed germination and seedling growth and increased biological yield, leading to increases in plant height, leaf width, and leaf length to varying degrees depending on the concentration. encyclopedia.pub

In watermelon (Citrullus lanatus), Laxogenin C improved seed germination and seedling growth. encyclopedia.pub

Metabolomic analysis in tomato plants treated with Laxogenin C revealed that the compound significantly regulated metabolites such as l-phenylalanine, nicotinamide, and tryptophan. encyclopedia.pub The most affected metabolic pathways included phenylalanine metabolism, alanine, aspartate and glutamate metabolism, tryptophan metabolism, phenylpropanoid biosynthesis, and phenylalanine, tyrosine and tryptophan biosynthesis. encyclopedia.pub These metabolic changes can influence various aspects of plant growth, development, and stress response. Additionally, Laxogenin C can affect lignin content, which plays a role in regulating plant growth. encyclopedia.pub

The sapogenin laxogenin and its oxygenated synthetic derivatives, specifically 23-ketolaxogenin and 23S-hydroxylaxogenin, have also been tested for plant growth stimulation. mdpi.com In vitro and field trials on Raphanus sativus (radish) seedlings showed that these compounds stimulated plant growth, with 23S-hydroxylaxogenin demonstrating a greater effect on increasing hypocotyl length compared to controls. mdpi.com

5α-Hydroxylaxogenin, a semi-synthetic derivative, has also been reported to promote plant growth and improve resistance, suggesting a role as a plant growth regulator with potentially stronger activity and greater stability compared to similar regulators like brassinosteroids. google.com

Table 1 summarizes some of the observed effects of Laxogenin derivatives on crops:

| Compound | Crop Studied | Observed Effects | Source |

| Laxogenin C | Rape | Promoted seed germination and seedling growth | encyclopedia.pub |

| Laxogenin C | Maize | Promoted seed germination, seedling growth, increased biological yield | encyclopedia.pub |

| Laxogenin C | Watermelon | Improved seed germination and seedling growth | encyclopedia.pub |

| Laxogenin C | Tomato | Regulated key metabolites and metabolic pathways, affected lignin content | encyclopedia.pub |

| Laxogenin, 23-ketolaxogenin, 23S-hydroxylaxogenin | Radish | Stimulated plant growth, increased hypocotyl length (especially 23S-hydroxylaxogenin) | mdpi.com |

| 5α-Hydroxylaxogenin | Crops (general) | Promoted plant growth, improved resistance | google.com |

Addressing Discrepancies Between In Vitro and In Vivo Findings in Preclinical Research

Discrepancies between findings from in vitro (cell-based or biochemical assays) and in vivo (animal or plant studies) preclinical research are a known challenge in the scientific investigation of many compounds, including certain Laxogenin derivatives. These differences can arise from the inherent complexities of biological systems in vivo compared to the simplified conditions of in vitro experiments.

In the context of Laxogenin derivatives, particularly 5α-Hydroxylaxogenin, discrepancies have been noted when evaluating its potential androgenic activity. In silico docking studies and in vitro cell-based bioassays have suggested that 5α-Hydroxylaxogenin can bind to and activate the androgen receptor. researchgate.netfu-berlin.de An in vitro bioassay using a human prostate cell line observed androgen receptor-dependent reporter gene expression after treatment with 5α-Hydroxylaxogenin at certain concentrations. researchgate.net

However, these in vitro findings have not consistently translated to observable androgenic or anabolic effects in in vivo preclinical animal models. Studies in castrated male rats treated with different dosages of 5α-Hydroxylaxogenin did not show effects on the wet weights of androgen target tissues (prostate, seminal vesicle, penis) or anabolic target tissues (musculus levator ani, skeletal hindlimb muscles). fu-berlin.de In fact, some studies reported significantly higher atrophy in certain target tissues at the highest tested dosage. fu-berlin.de

Several factors might contribute to these discrepancies. One possibility is that the administered dosages in the in vivo studies were insufficient to activate the androgen receptor in the complex physiological environment. researchgate.net Another potential factor is the fast biotransformation of 5α-Hydroxylaxogenin into potentially inactive metabolites within the living organism, which would limit its exposure and interaction with the target receptor. researchgate.net The correlation between in vitro assays, such as androgen receptor binding and activation studies, and in vivo endocrine responses in animal models like the Hershberger assay, is sometimes weak, potentially due to the higher physiological androgen levels required for androgen receptor activation in vivo. researchgate.net

Addressing these discrepancies requires careful consideration of experimental design in both in vitro and in vivo studies. Efforts to bridge the gap can include refining in vitro models to better mimic the in vivo environment, standardizing analytical methods across both study types, and utilizing computational models to help correlate in vitro results with in vivo predictions. nih.gov While in vitro studies are valuable for investigating fundamental mechanisms, in vivo studies provide crucial insights into the compound's effects within a complete biological system, accounting for metabolism, distribution, and complex interactions. nih.govnews-medical.net

Q & A

Q. How can conflicting results about Laxogenine’s cytotoxicity be reconciled in cancer cell line screenings?

- Answer : Conduct a comparative analysis of:

- Cell culture conditions : Serum concentration, hypoxia levels.

- Proliferation assays : MTT vs. ATP-based luminescence.

- Data normalization : Housekeeping genes vs. total protein content.

Use hierarchical clustering to identify outlier studies and re-test hypotheses in isogenic cell pairs (wild-type vs. p53-null) .

Ethical and Reporting Standards

Q. What guidelines govern the ethical use of this compound in human cell line research?

Q. How should researchers document negative or inconclusive findings in this compound studies to avoid publication bias?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.